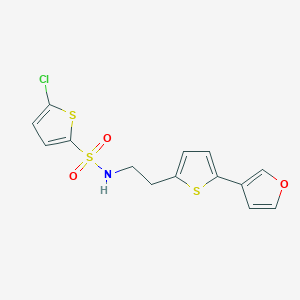

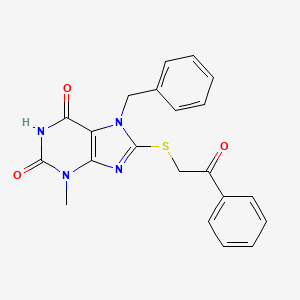

![molecular formula C8H11N3O B2965069 N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 1339083-45-2](/img/structure/B2965069.png)

N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Unfortunately, the specific molecular structure of “N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide” is not provided in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide” are not explicitly detailed in the available resources. These properties can include things like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Synthesis and Antitumor/Antimicrobial Activities

N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide and its derivatives have been studied for their potential in synthesizing various compounds with antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized, leading to the formation of substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles, among others. These compounds demonstrated cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to 5-fluorouracil, a standard in cancer treatment (Riyadh, 2011).

DNA Sequence-Specific Alkylating Agents

Another application involves the use of sequence-specific alkylating agents for gene regulation. N-Methylpyrrole and N-methylimidazole polyamides, including derivatives of N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide, have shown promise in binding to the minor groove of the DNA duplex in a sequence-specific fashion. These compounds possess gene-silencing activities and potential against human cancer cell lines (Bando & Sugiyama, 2006).

Catalysis in Chemical Synthesis

The compound has been explored in the context of catalysis, particularly in the aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process has led to the synthesis of N-substituted nicotinamides and related compounds, which are of significant biological importance (Takács, Jakab, Petz, & Kollár, 2007).

Drug Delivery Applications

In the field of drug delivery, poly(N-isopropyl acrylamide), a derivative, has been investigated. Controlled room-temperature RAFT polymerization of N-isopropylacrylamide, a process that allows for the creation of thermoresponsive polymers, has significant implications for targeted drug delivery systems (Convertine, Ayres, Scales, Lowe, & McCORMICK, 2004).

Fluorescent Probes

N-Methylpyrrole (Py)-N-methylimidazole-(Im) polyamides, related to N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide, have been conjugated with fluorophores, creating conjugates useful for detecting specific DNA sequences. This has potential applications in biological imaging and the characterization of protein-DNA complexes (Han, Sugiyama, & Harada, 2016).

Safety And Hazards

Propriétés

IUPAC Name |

N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-3-8(12)9-6-7-4-5-10-11(7)2/h3-5H,1,6H2,2H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWLOFXQDUIMJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-Methyl-1H-pyrazol-5-yl)methyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

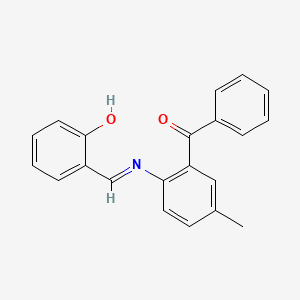

![N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2964986.png)

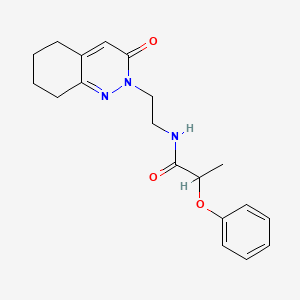

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2964988.png)

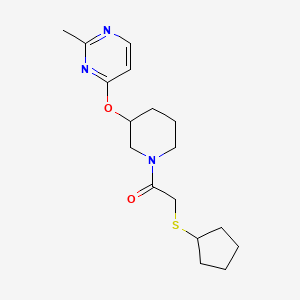

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B2964989.png)

![3-(2-methoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2964997.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2964998.png)

![N-(4-acetylphenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2965003.png)

![Methyl imidazo[1,5-a]pyridine-6-carboxylate;hydrochloride](/img/structure/B2965004.png)

![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2965005.png)

![2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2965008.png)